molecular formula C8H18S2 B146182 sec-Butyl Disulfide CAS No. 5943-30-6

sec-Butyl Disulfide

Cat. No.: B146182
CAS No.: 5943-30-6
M. Wt: 178.4 g/mol
InChI Key: QTWKINKGAHTPFJ-UHFFFAOYSA-N
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Description

sec-Butyl Disulfide, also known as bis(1-methylpropyl) disulfide, is an organic compound with the chemical formula C8H18S2. It is a colorless liquid that is soluble in organic solvents such as alcohol and ether. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

sec-Butyl Disulfide can be synthesized through several methods. One common method involves the reaction of sodium sulfide with sulfur powder, followed by the addition of 2-bromobutane in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. The reaction is typically carried out in a microwave reactor at a temperature of around 55°C .

Another method involves the oxidation of sec-butyl thiol using oxidizing agents such as oxygen, bromine, or permanganic acid. This reaction is usually carried out in organic solvents like benzene or methanol .

Industrial Production Methods

In industrial settings, di-sec-butyl disulfide is often produced using the halohydrocarbon method. This involves the reaction of sodium disulfide with sec-butyl chloride in the presence of a phase-transfer catalyst. The reaction is carried out at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

sec-Butyl Disulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to sec-butyl thiol.

    Substitution: It can undergo nucleophilic substitution reactions with halides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

sec-Butyl Disulfide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl disulfide
  • Di-n-butyl disulfide
  • Di-isopropyl disulfide

Uniqueness

sec-Butyl Disulfide is unique due to its specific structural configuration, which allows it to form stable disulfide bonds. This property makes it particularly useful in applications requiring strong and stable sulfur-sulfur linkages .

Properties

IUPAC Name

2-(butan-2-yldisulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18S2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWKINKGAHTPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SSC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044698
Record name Dibutan-2-yl disulfide
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Molecular Weight

178.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colourless liquid; Strong sulphureous aroma
Record name di-sec-Butyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name di-sec-Butyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.942-0.954 (20°)
Record name di-sec-Butyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

5943-30-6
Record name sec-Butyl disulfide
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Record name Di-sec-butyl disulfide
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Record name Disulfide, bis(1-methylpropyl)
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Record name Dibutan-2-yl disulfide
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Record name Bis(sec-butyl) disulphide
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Record name DI-SEC-BUTYL DISULFIDE
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Synthesis routes and methods

Procedure details

A solution of 150 μg of LL-E33288γ1 -I in 1 ml of acetonitrile was treated with 50 μl of a 1 μmole/ml solution of 1-methyl-1-propyl mercaptan. After 2 hours, the reaction was complete, giving the desired 1-methyl-1-propyl disulfide of LL-E33288γ1 -I.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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